3-アミノインドール塩酸塩

説明

3-Aminoindole HCl, also known as 1H-Indol-3-ylamine Hydrochloride, is a research chemical with analgesic properties . It has broad applications such as anticancer agents and diabetes prevention .

Synthesis Analysis

A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed . This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro [indole-3,5′-isoxazoles] . The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .

Molecular Structure Analysis

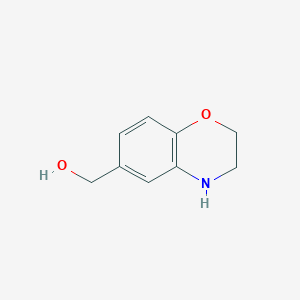

The molecular formula of 3-Aminoindole HCl is C8H9ClN2 .

Chemical Reactions Analysis

The synthesis of 3-aminoindole derivatives involves a green cascade approach to prepare a variety of 3-aminoindole derivatives in good to excellent yields through an iron (III)-catalyzed dehydrogenative cross-coupling reaction of 2-arylindoles and primary benzylamines under mild reaction conditions .

Physical And Chemical Properties Analysis

3-Aminoindole HCl is a solid substance with a grey to black color . It has a melting point of 180 °C (decomposition) and is hygroscopic . It is slightly soluble in DMSO and Methanol .

科学的研究の応用

インドール誘導体の合成

3-アミノインドール塩酸塩は、様々なインドール誘導体の合成における前駆体として役立ちます。 これらの誘導体は、クルチウス転位やパラジウム触媒によるアミノ化などの反応によって合成され、潜在的な治療効果を持つ化合物を創製するための医薬品化学において重要な役割を果たしています .

薬理学的調査

3-アミノインドール由来のものも含むインドール誘導体は、多様な生物活性を示します。 それらは、生物系との相互作用により、様々な疾患の治療における薬理学的可能性について研究されています .

植物生物学

3-アミノインドール誘導体のようなインドール化合物は、植物の成長と発達に関与するインドール-3-酢酸などの植物ホルモンと構造的に類似しています。 この分野の研究では、これらの化合物が植物生理学において果たす役割を調べています .

化学反応とメカニズム

研究者は、複雑な分子構造を構築するために重要な、脱水素化クロスカップリング反応などの様々な化学反応やメカニズムを研究するために、3-アミノインドール塩酸塩を使用しています .

作用機序

Target of Action

Indole derivatives, which include 3-aminoindole, have been found to bind with high affinity to multiple receptors . These compounds have demonstrated a wide range of biological activities, suggesting that they interact with various cellular targets .

Mode of Action

It’s known that the compound is synthesized through a reaction between indoles and nitrostyrene in the presence of phosphorous acid . This reaction results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles . The interaction of 3-aminoindole with its targets likely involves similar chemical reactions.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-aminoindole HCl may affect a variety of biochemical pathways.

Result of Action

Indole derivatives have been found to demonstrate a wide range of biological activities , suggesting that 3-aminoindole HCl could have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-aminoindole HCl can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction that occurs in the presence of phosphorous acid . Additionally, 3-aminoindole is sensitive to light and air and tends to undergo oxidative dimerization and other types of decomposition reactions . These factors could potentially affect the compound’s action and stability.

Safety and Hazards

生化学分析

Biochemical Properties

3-Aminoindole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as tryptophan hydroxylase and monoamine oxidase. These interactions are crucial as they can influence the levels of neurotransmitters like serotonin and melatonin, thereby affecting mood and sleep patterns .

Cellular Effects

3-Aminoindole hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 3-aminoindole hydrochloride can alter gene expression by acting as a ligand for certain transcription factors, thereby influencing the transcription of genes involved in cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-aminoindole hydrochloride involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic implications for conditions like depression and anxiety . Additionally, 3-aminoindole hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-aminoindole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 3-aminoindole hydrochloride can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-aminoindole hydrochloride vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

3-Aminoindole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are involved in the metabolism of tryptophan and other amino acids . These interactions can affect metabolic flux and the levels of various metabolites, including neurotransmitters and their precursors .

Transport and Distribution

The transport and distribution of 3-aminoindole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters and can bind to plasma proteins for distribution in the bloodstream . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

3-Aminoindole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles .

特性

IUPAC Name |

1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJOKFIOBSENCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482100 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57778-93-5 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)